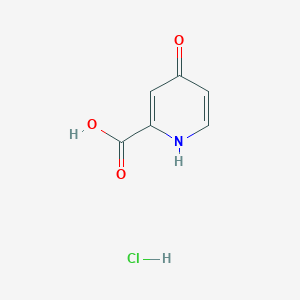
N-Ethyl-4-hydroxynicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Ethyl-4-hydroxynicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives It is characterized by the presence of an ethyl group attached to the nitrogen atom and a hydroxyl group attached to the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-4-hydroxynicotinamide can be achieved through several methods. One common approach involves the reaction of 4-hydroxynicotinic acid with ethylamine under appropriate conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The process may include steps such as purification and crystallization to obtain a high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
N-Ethyl-4-hydroxynicotinamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or aryl halides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-Ethyl-4-oxonicotinamide, while reduction may produce N-Ethyl-4-aminonicotinamide.
Applications De Recherche Scientifique
N-Ethyl-4-hydroxynicotinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in cellular metabolism and enzyme regulation.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antioxidant and anti-inflammatory agent.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of N-Ethyl-4-hydroxynicotinamide involves its interaction with various molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes involved in redox reactions and cellular metabolism. The compound may also influence signaling pathways related to inflammation and oxidative stress.
Comparaison Avec Des Composés Similaires
N-Ethyl-4-hydroxynicotinamide can be compared with other nicotinamide derivatives, such as:
Nicotinamide: A precursor to NAD+ and NADH, essential coenzymes in cellular metabolism.
N-Methyl-4-hydroxynicotinamide: Similar in structure but with a methyl group instead of an ethyl group.
4-Hydroxynicotinamide: Lacks the ethyl group, which may influence its chemical properties and biological activity.
This compound is unique due to the presence of the ethyl group, which may enhance its lipophilicity and influence its interaction with biological membranes and enzymes.
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
N-ethyl-4-oxo-1H-pyridine-3-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-2-10-8(12)6-5-9-4-3-7(6)11/h3-5H,2H2,1H3,(H,9,11)(H,10,12) |
Clé InChI |
BKQQIKSAICGGTO-UHFFFAOYSA-N |
SMILES canonique |
CCNC(=O)C1=CNC=CC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-Chloro-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13671100.png)







![2,8-Dimethyl-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13671183.png)
![(5e)-5-(Quinolin-6-Ylmethylidene)-2-[(Thiophen-2-Ylmethyl)amino]-1,3-Thiazol-4(5h)-One](/img/structure/B13671187.png)


